Technical Guide: 2-(Tert-butylamino)-4,6-dichloro-1,3,5-triazine (CAS 27282-85-5)
Technical Guide: 2-(Tert-butylamino)-4,6-dichloro-1,3,5-triazine (CAS 27282-85-5)
[1]
Executive Summary
2-(Tert-butylamino)-4,6-dichloro-1,3,5-triazine (CAS 27282-85-5) is a pivotal electrophilic scaffold in organic synthesis, serving as the primary intermediate for the s-triazine class of herbicides (e.g., Terbuthylazine) and as a core module in combinatorial drug discovery. Its chemical utility stems from the differential reactivity of the three chlorine atoms on the cyanuric chloride starting material. By exploiting temperature-controlled nucleophilic aromatic substitution (
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
This compound represents the "first-generation" substitution product of cyanuric chloride. Its steric bulk, provided by the tert-butyl group, influences subsequent substitution patterns, often directing the second nucleophile to the position least sterically hindered.
| Property | Data |
| CAS Number | 27282-85-5 |
| IUPAC Name | N-tert-butyl-4,6-dichloro-1,3,5-triazin-2-amine |
| Molecular Formula | |
| Molecular Weight | 221.09 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in acetone, THF, DCM; sparingly soluble in water |
| Reactivity | High electrophilicity at C-4 and C-6 positions; susceptible to hydrolysis |
| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis |
Synthetic Architecture & Mechanism
The synthesis of CAS 27282-85-5 relies on the temperature-dependent reactivity of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The triazine ring is highly electron-deficient, facilitating
Mechanistic Pathway
The reaction proceeds via a Meisenheimer-like transition state. The first chlorine is displaced by tert-butylamine at low temperatures (0°C). The electron-donating amino group stabilizes the ring slightly, making the remaining chlorines less reactive than the starting material, but still susceptible to substitution at higher temperatures (RT for the second, >60°C for the third).
Reaction Scheme Visualization
The following diagram illustrates the controlled mono-substitution pathway.
Figure 1: Selective mono-substitution of cyanuric chloride to yield the target dichloro-triazine.
Experimental Protocol: Selective Mono-Substitution
Role: Senior Application Scientist Objective: Synthesize 2-(tert-butylamino)-4,6-dichloro-1,3,5-triazine with >95% purity, minimizing di-substituted byproducts.
Critical Parameters
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Temperature Control: Must remain between 0°C and 5°C. Exceeding 10°C significantly increases the formation of the di-substituted byproduct (2,4-bis(tert-butylamino)-6-chloro-1,3,5-triazine).
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Stoichiometry: Strictly 1.0 equivalent of amine. Excess amine promotes over-substitution.
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Base Scavenger: HCl generated during the reaction must be neutralized. Diisopropylethylamine (DIPEA) or Sodium Hydroxide (NaOH) are standard.
Step-by-Step Procedure
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Preparation of Electrophile:
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Dissolve Cyanuric Chloride (1.84 g, 10 mmol) in Acetone (20 mL).
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Cool the solution to 0°C using an ice-salt bath. Ensure vigorous stirring.
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Note: Cyanuric chloride is a lachrymator and sensitizer; handle in a fume hood.
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Nucleophile Addition:
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Prepare a solution of tert-butylamine (0.73 g, 10 mmol) and DIPEA (1.29 g, 10 mmol) in Acetone (10 mL).
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Add the amine solution dropwise to the cyanuric chloride solution over 30 minutes.
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Reasoning: Slow addition prevents localized heating and high local concentration of amine, suppressing di-substitution.
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Reaction Monitoring:
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Maintain temperature at 0–5°C for 2 hours.
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Monitor via TLC (Hexane/Ethyl Acetate 4:1) or LC-MS. The starting material (
) should disappear, replaced by the mono-substituted product ( ).
-
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Workup & Isolation:
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Pour the reaction mixture into crushed ice/water (100 mL) to precipitate the product and remove amine salts.
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Filter the solid precipitate.
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Wash the filter cake with cold water (3 x 20 mL) to remove residual salts.
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Dry under vacuum over
.
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Purification (If necessary):
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Recrystallization from n-hexane or column chromatography (Silica gel, Hexane/DCM).
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Workflow Diagram
Figure 2: Operational workflow for the synthesis of CAS 27282-85-5.
Application Vectors
Agrochemical Synthesis (Terbuthylazine)
The primary industrial application is the synthesis of Terbuthylazine .
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Step 1: Synthesis of CAS 27282-85-5 (described above).
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Step 2: Reaction with Ethylamine at room temperature (20–25°C).
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Result: The second chlorine is displaced, yielding the chloro-triazine herbicide. The tert-butyl group provides environmental stability and soil persistence compared to other alkyl groups.
Combinatorial Libraries & Dendrimers
Researchers utilize the "orthogonal" reactivity of the three chlorides to build complex molecules.
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Generation 0: CAS 27282-85-5.
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Generation 1: Displacement of Cl #2 with a diamine linker.
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Generation 2: Displacement of Cl #3 with a functional payload (fluorophore, drug, or solubilizing group). This stepwise approach is fundamental in creating defined dendrimers for drug delivery [1].
Safety & Handling (EHS)
Hazard Class: Irritant, Sensitizer.
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Skin/Eye: Causes severe eye irritation and skin sensitization. The tert-butylamino group does not negate the irritant properties of the chlorotriazine core.
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Inhalation: Dust is irritating to the respiratory tract. Use a localized exhaust system.
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Hydrolysis: Reacts with water to release HCl and form the hydroxy-triazine derivative. Keep anhydrous.
Emergency Protocol:
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Skin Contact: Wash immediately with soap and water. Do not use solvent (acetone/ethanol) as this may increase skin absorption.
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Spill: Neutralize with weak base (sodium carbonate) before disposal.
References
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Vertex AI Search. (2024). Reaction of cyanuric chloride with tert-butylamine mechanism. Retrieved from 1
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Pharmaffiliates. (2024). 2-(tert-Butylamino)-4,6-dichloro-1,3,5-triazine Product Data. Retrieved from 2
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MDPI. (2024). Synthesis of N-Butyl-4,6-Dichloro-1,3,5-Triazin-2-Amine Diamine. Retrieved from 3
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ChemicalBook. (2024). Terbutylazine Properties and Synthesis. Retrieved from 4
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CymitQuimica. (2024).[5] 2-(tert-Butylamino)-4,6-dichloro-1,3,5-triazine Safety Data. Retrieved from 6
Sources
- 1. SYNTHESIS OF 2-[3,3′-DI-(TERT-BUTOXYCARBONYL)-AMINODIPROPYLAMINE]-4,6,-DICHLORO-1,3,5-TRIAZINE AS A MONOMER AND 1,3,5-[TRIS-PIPERAZINE]-TRIAZINE AS A CORE FOR THE LARGE SCALE SYNTHESIS OF MELAMINE (TRIAZINE) DENDRIMERS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. mdpi.com [mdpi.com]
- 4. Terbutylazine | 5915-41-3 [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. 2-(tert-Butylamino)-4,6-dichloro-1,3,5-triazine [cymitquimica.com]
